1-Benzyl-2-methyl-1,4-diazepane dihydrochloride 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2230799-77-4
VCID: VC4257747
InChI: InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
SMILES: CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

CAS No.: 2230799-77-4

Cat. No.: VC4257747

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23

* For research use only. Not for human or veterinary use.

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride - 2230799-77-4

Specification

CAS No. 2230799-77-4
Molecular Formula C13H22Cl2N2
Molecular Weight 277.23
IUPAC Name 1-benzyl-2-methyl-1,4-diazepane;dihydrochloride
Standard InChI InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
Standard InChI Key HLOQSVPYAOGOQE-UHFFFAOYSA-N
SMILES CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride belongs to the diazepane family, a seven-membered ring containing two nitrogen atoms. The parent compound, 1-benzyl-2-methyl-1,4-diazepane, features a benzyl group at position 1 and a methyl group at position 2 of the diazepane ring . Protonation of the amine groups with hydrochloric acid yields the dihydrochloride salt, enhancing its solubility in polar solvents . The molecular formula is C₁₃H₂₂Cl₂N₂, with a molecular weight of 277.23 g/mol .

Key Structural Features:

  • Diazepane Core: A saturated seven-membered ring with nitrogen atoms at positions 1 and 4.

  • Substituents: A benzyl group (C₆H₅CH₂-) at position 1 and a methyl group (-CH₃) at position 2.

  • Salt Form: Two hydrochloride moieties neutralizing the basic nitrogen centers .

Spectroscopic and Computational Data

The compound’s SMILES notation (CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl) and InChIKey (FBACUGZJIQWNBG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Computational analyses predict a Topological Polar Surface Area (TPSA) of 15.3 Ų, indicating moderate polarity, and an XLogP3 value of 1.9, reflecting moderate lipophilicity . The hydrogen bond donor/acceptor counts (1 donor, 2 acceptors) further clarify its interaction potential in biological systems .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base due to ionic interactions. Experimental data suggest solubility in polar solvents such as water, methanol, and acetonitrile . Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in anhydrous environments.

Thermal and Spectral Characteristics

Differential Scanning Calorimetry (DSC) of related diazepane derivatives reveals melting points above 150°C, though specific data for this salt remain unpublished . Nuclear Magnetic Resonance (NMR) spectra for the parent compound show characteristic signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.2 ppm) .

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight277.23 g/mol
XLogP31.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2

Synthesis and Manufacturing

Synthetic Pathways

The parent compound, 1-benzyl-2-methyl-1,4-diazepane, is typically synthesized via reductive amination of appropriate precursors. Conversion to the dihydrochloride salt involves treatment with hydrochloric acid under controlled conditions . A patented resolution process for a structurally related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, employs cocrystallization with (R)-TED (tartaric acid derivative) to achieve enantiomeric excess >99% . While this method is specific to carboxylate derivatives, it underscores the broader applicability of diazepane intermediates in asymmetric synthesis .

Optimization Challenges

Key challenges in large-scale production include:

  • Purification: Removing byproducts from reductive amination.

  • Enantiomeric Control: Achieving high chiral purity without costly chromatography.

  • Salt Formation: Ensuring stoichiometric protonation without over-acidification .

Hazard StatementCodeDescription
Acute ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
Respiratory IrritationH335May cause respiratory irritation

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Research Gaps and Future Directions

Unresolved Questions

  • In Vivo Toxicity: No published studies address chronic exposure effects.

  • Catalytic Utility: Potential in organocatalysis remains unexplored.

  • Polymer Compatibility: Suitability as a monomer in specialty polymers.

Recommendations for Future Studies

  • Conduct ADME (Absorption, Distribution, Metabolism, Excretion) profiling to evaluate pharmacokinetic behavior.

  • Explore cocrystallization techniques to improve solubility and stability, as demonstrated in related diazepane derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator